

Incompatible materials with 1,1,2-Trifluoroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,2-Trifluoroethane**

Cat. No.: **B1584508**

[Get Quote](#)

Technical Support Center: 1,1,2-Trifluoroethane

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **1,1,2-Trifluoroethane**. Below you will find troubleshooting guides and frequently asked questions regarding material compatibility to ensure safe and successful experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of **1,1,2-Trifluoroethane**.

Q1: I have observed corrosion or degradation of my experimental apparatus. What could be the cause?

A1: The corrosion or degradation of your equipment could be due to a chemical incompatibility between **1,1,2-Trifluoroethane** and the materials of your apparatus. **1,1,2-Trifluoroethane** can be reactive with certain materials, particularly under specific conditions such as elevated temperatures or in the presence of moisture. It is crucial to ensure all components of your setup are compatible.

Q2: My reaction is showing unexpected side products or is failing. Could the solvent be the issue?

A2: Yes, if your reaction vessel or any components in contact with **1,1,2-Trifluoroethane** are not compatible, they could leach into the reaction mixture, leading to unexpected side products.

or catalytic inhibition. For instance, reactive metals can form metal fluorides that may interfere with your chemical process.

Q3: I am noticing a pressure buildup in my storage container. What should I do?

A3: A pressure buildup in a storage container of **1,1,2-Trifluoroethane** could indicate a slow reaction with the container material or decomposition, especially if the temperature is elevated. Immediately and safely vent the container in a well-ventilated area, and if possible, transfer the contents to a container made of a known compatible material, such as stainless steel or PTFE.

Frequently Asked Questions (FAQs)

Q1: What materials are known to be incompatible with **1,1,2-Trifluoroethane**?

A1: **1,1,2-Trifluoroethane** is incompatible with a range of materials.[\[1\]](#) Contact with these substances can lead to vigorous or explosive reactions. Key incompatible materials include:

- Alkali metals: (e.g., Sodium, Potassium, Lithium)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Alkaline earth metals: (e.g., Magnesium, Calcium)
- Powdered or finely divided metals: (e.g., Aluminum, Zinc, Barium, Titanium)[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Strong bases: (e.g., Sodium hydroxide, Potassium hydroxide)[\[1\]](#)
- Strong oxidizing agents: (e.g., Nitrates, Peroxides, Chromates)[\[1\]](#)[\[3\]](#)

Q2: What are the recommended materials for handling and storing **1,1,2-Trifluoroethane**?

A2: For handling and storing **1,1,2-Trifluoroethane**, it is recommended to use materials with high chemical resistance. These include:

- Metals: Stainless steel (304 and 316) and titanium are generally good choices.
- Plastics: Polytetrafluoroethylene (PTFE) and other fluoropolymers are highly resistant to a wide range of chemicals, including halogenated hydrocarbons.[\[5\]](#)

- Elastomers: For seals and gaskets, perfluoroelastomers (FFKM) offer the broadest chemical resistance.

Q3: What are the hazardous decomposition products of **1,1,2-Trifluoroethane**?

A3: When exposed to high temperatures, such as in a fire, **1,1,2-Trifluoroethane** can decompose to form highly toxic and corrosive gases. These may include hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂). It is critical to avoid thermal decomposition and to have appropriate safety measures in place.

Q4: Can I use common elastomers like Neoprene or EPDM with **1,1,2-Trifluoroethane**?

A4: The compatibility of elastomers such as Neoprene or EPDM with **1,1,2-Trifluoroethane** is not well-documented. However, halogenated hydrocarbons can cause swelling and degradation of many common elastomers. It is highly recommended to use perfluoroelastomers (FFKM) or PTFE for applications requiring flexible seals. If you must use another elastomer, it is essential to perform compatibility testing before use.

Data Presentation

Table 1: Summary of Material Compatibility with **1,1,2-Trifluoroethane**

Material Category	Compatible	Incompatible	Notes
Metals	Stainless Steel (304, 316), Titanium	Alkali Metals, Alkaline Earth Metals, Powdered Metals (Al, Zn, Ba, Ti)	Reactions with incompatible metals can be violent or explosive. [1] [2] [3] [6]
Plastics	Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated ethylene propylene (FEP)	Some plastics may be susceptible to swelling or degradation.	Compatibility testing is recommended for plastics other than fluoropolymers.
Elastomers	Perfluoroelastomers (FFKM)	Neoprene, EPDM, Nitrile (Buna-N), Silicone	Swelling and loss of mechanical properties can occur with incompatible elastomers.
Other	Glass, Ceramics	Strong Bases, Strong Oxidizing Agents	Avoid contact with strong bases and oxidizers to prevent hazardous reactions. [1] [3]

Experimental Protocols

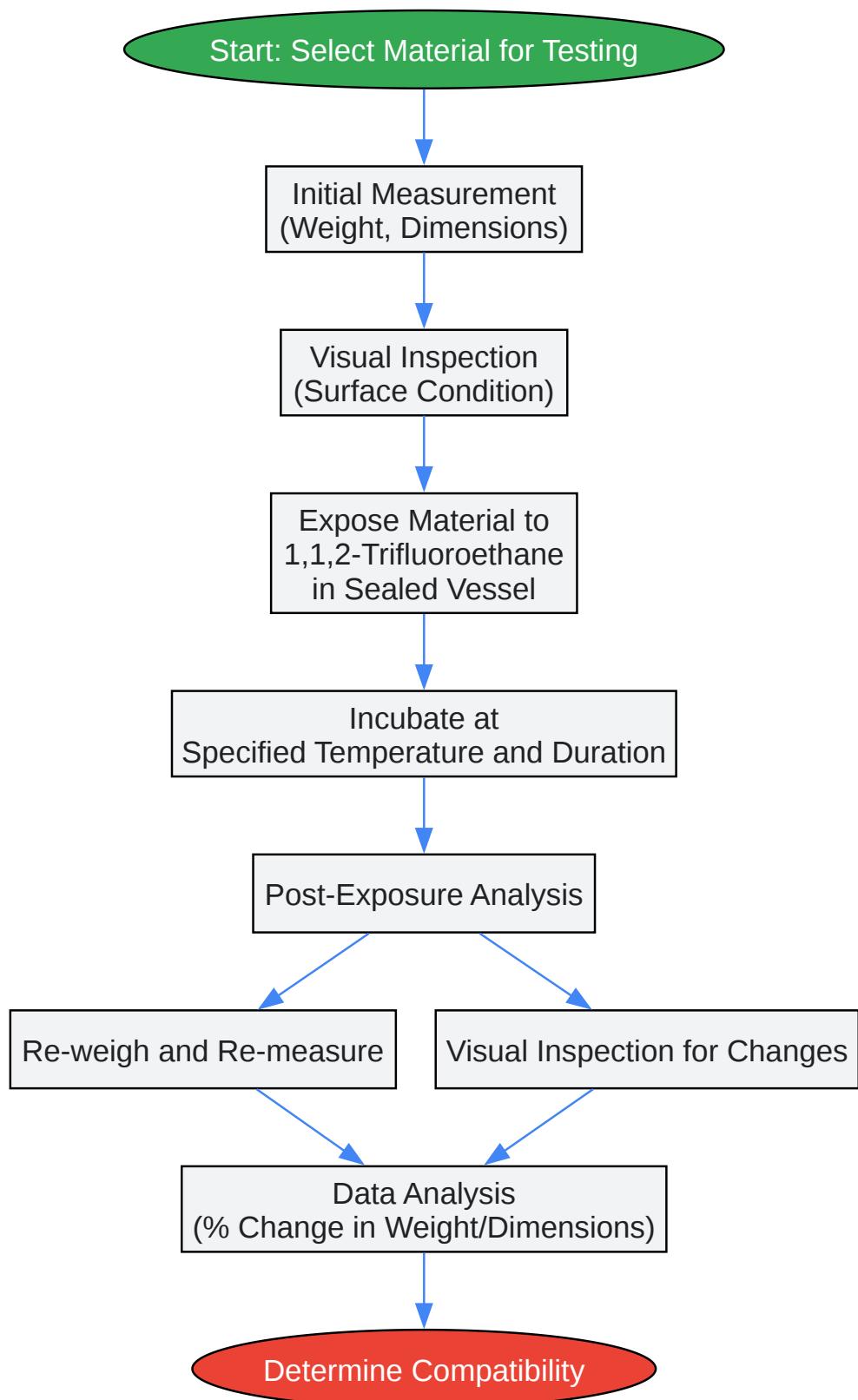
Methodology for Material Compatibility Testing

This protocol outlines a general procedure for testing the compatibility of a material with **1,1,2-Trifluoroethane**.

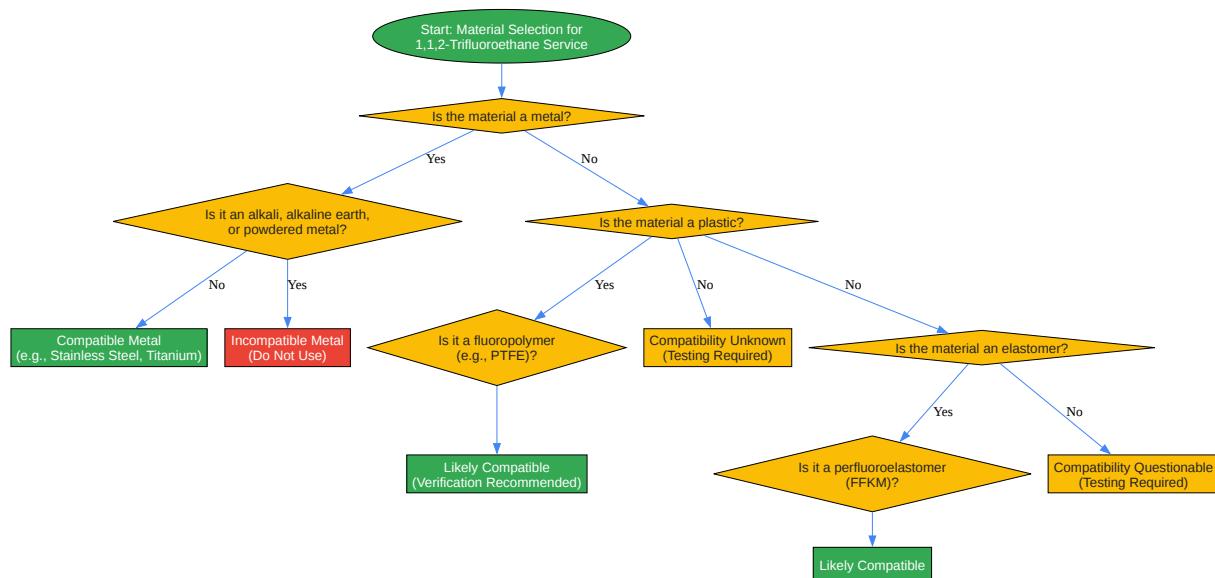
Objective: To determine the effect of **1,1,2-Trifluoroethane** on the physical and chemical properties of a test material.

Materials:

- Test material coupons of known dimensions and weight.


- Sealed pressure vessels made of a known inert material (e.g., stainless steel with PTFE lining).
- **1,1,2-Trifluoroethane**.
- Analytical balance.
- Micrometer or calipers.
- Microscope for visual inspection.

Procedure:


- Initial Measurement: Measure the dimensions and weigh each material coupon accurately. Record these initial values.
- Visual Inspection: Visually inspect each coupon under a microscope and document its surface condition (e.g., color, texture).
- Exposure: Place each coupon in a separate pressure vessel. Add a sufficient amount of **1,1,2-Trifluoroethane** to immerse the coupon partially.
- Sealing and Incubation: Seal the pressure vessels and place them in a controlled environment at the desired experimental temperature. The temperature should reflect the intended use conditions.
- Duration: The duration of the test can vary from 24 hours to several weeks, depending on the application.
- Post-Exposure Analysis:
 - Safely vent the pressure vessels in a fume hood.
 - Remove the coupons and allow any residual **1,1,2-Trifluoroethane** to evaporate.
 - Re-weigh the coupons and measure their dimensions.

- Perform a visual inspection under a microscope to identify any changes such as swelling, cracking, discoloration, or delamination.
- Data Analysis: Calculate the percentage change in weight and dimensions. Compare the pre- and post-exposure visual inspection data. A significant change in any of these parameters indicates incompatibility.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for material compatibility testing with **1,1,2-Trifluoroethane**.

[Click to download full resolution via product page](#)

Caption: Decision logic for selecting materials compatible with **1,1,2-Trifluoroethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synquestlabs.com [synquestlabs.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. 1,1,1-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Incompatible materials with 1,1,2-Trifluoroethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584508#incompatible-materials-with-1-1-2-trifluoroethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com